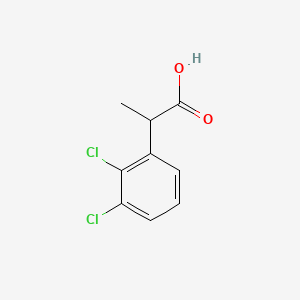

2-(2,3-Dichlorophenyl)propanoic acid

Description

BenchChem offers high-quality 2-(2,3-Dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTIXYUWVKWMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614316 | |

| Record name | 2-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-77-3 | |

| Record name | 2,3-Dichloro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 2-(2,3-Dichlorophenyl)propanoic acid

Topic: Molecular Weight and Formula of 2-(2,3-Dichlorophenyl)propanoic Acid Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3) is a specialized arylpropanoic acid derivative, structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While less common than its 2,4-dichloro isomer (Fenclofenac analog), it serves as a critical probe in Structure-Activity Relationship (SAR) studies involving cyclooxygenase (COX) inhibition and as a chiral intermediate in the synthesis of complex agrochemicals and pharmaceuticals.

This guide provides a definitive breakdown of its physicochemical properties, a high-purity synthesis protocol, and detailed spectral characterization data.

Chemical Identity & Physicochemical Core

The following data constitutes the validated chemical baseline for 2-(2,3-Dichlorophenyl)propanoic acid.

Molecular Formula & Weight

| Parameter | Value | Technical Note |

| Molecular Formula | C₉H₈Cl₂O₂ | Confirmed stoichiometry. |

| Molecular Weight (Average) | 219.06 g/mol | Standard atomic weights. |

| Monoisotopic Mass | 217.9901 Da | Based on 35Cl and 12C. |

| Isotopic Pattern | M : M+2 : M+4 | Approx. 9 : 6 : 1 (Characteristic of Cl₂). |

Identification Codes

-

CAS Registry Number: 2012-77-3[1]

-

IUPAC Name: 2-(2,3-Dichlorophenyl)propanoic acid[1]

-

SMILES: CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O

-

InChIKey: IJTIXYUWVKWMPA-UHFFFAOYSA-N[1]

Physical Properties

-

Physical State: Solid (typically off-white to crystalline powder).

-

Solubility: Low in water; soluble in organic solvents (DCM, Methanol, DMSO).

-

pKa (Predicted): ~4.2 (Typical for

-aryl propanoic acids). -

LogP (Predicted): ~3.18.

Synthesis & Manufacturing Protocol

Strategic Route: -Methylation of Aryl Acetic Esters

Direct Friedel-Crafts alkylation of 1,2-dichlorobenzene with 2-chloropropionic acid often yields a mixture of isomers (predominantly para-substituted). To ensure the 2,3-dichloro regiochemistry , the recommended laboratory synthesis proceeds via the methylation of 2,3-dichlorophenylacetic acid esters.

Workflow Diagram

Caption: Regioselective synthesis pathway ensuring retention of the 2,3-dichloro substitution pattern.

Detailed Protocol

-

Esterification:

-

Reflux 2,3-dichlorophenylacetic acid in dry methanol with catalytic sulfuric acid for 4 hours.

-

Concentrate and extract to yield Methyl 2,3-dichlorophenylacetate.

-

-

-Methylation (Critical Step):

-

Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), dry THF.

-

Procedure: Cool a solution of the ester in THF to -78°C under Nitrogen. Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 mins. Add MeI (1.2 eq) slowly. Allow to warm to room temperature over 2 hours.

-

Mechanism:[2][3][4][5][6] The sterically hindered 2,3-dichloro group directs the enolate formation; kinetic control at -78°C prevents poly-methylation.

-

-

Hydrolysis:

-

Dissolve the methylated ester in THF/Water (1:1). Add LiOH (2 eq). Stir at ambient temperature until TLC shows consumption of ester.

-

Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Recrystallize from Hexane/Ethyl Acetate.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Prediction

The 2,3-dichloro substitution pattern creates a distinct shielding environment compared to the 2,4-isomer.

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 10.5 - 12.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| 7.35 - 7.45 | Multiplet | Aromatic H (C4, C5) | |

| 7.20 - 7.30 | Multiplet | Aromatic H (C6) | |

| 4.15 | Quartet ( | Methine (-CH-), | |

| 1.52 | Doublet ( | Methyl (-CH₃) | |

| ¹³C NMR | ~178.0 | Singlet | Carbonyl (C=O) |

| ~140.0 | Singlet | Ipso Carbon (C1) | |

| ~133.0 | Singlet | C-Cl (C2, C3) | |

| 127.0 - 130.0 | Signals | Aromatic CH | |

| ~42.0 | Signal | Methine (-CH-) | |

| ~18.0 | Signal | Methyl (-CH₃) |

Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature.

-

Molecular Ion (

): Clusters at m/z 218, 220, 222 with relative intensities of 9:6:1 . -

Base Peak: Typically m/z 173 (Loss of -COOH group,

). -

Fragmentation Logic:

-

Ionization of the aromatic ring or carbonyl oxygen.

-

-cleavage losing the carboxyl group (

-

Formation of the secondary benzylic carbocation (

).

-

Fragmentation Pathway

Caption: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Pharmaceutical & Research Applications[8]

COX Inhibition & SAR Studies

2-(2,3-Dichlorophenyl)propanoic acid is a structural analog of Fenclofenac and Ibuprofen . In drug discovery, it is used to map the steric tolerance of the Cyclooxygenase (COX) active site.

-

Steric Clash: The chlorine at the 3-position (ortho to the 2-chloro) creates significant steric bulk, often reducing potency compared to 2,4-dichloro analogs, but increasing selectivity in specific enzyme pockets.

-

Metabolic Stability: The blocked 2,3-positions prevent metabolic hydroxylation at these sites, potentially extending half-life in metabolic stability assays.

Chiral Resolution Standard

As a racemic acid, it is frequently used as a substrate to test the efficacy of Lipase-catalyzed kinetic resolution or chiral HPLC columns. Isolating the (S)-enantiomer is of high value, as the pharmacological activity of profens typically resides in the S-isomer.

References

-

Sigma-Aldrich. 2-(2,3-Dichlorophenyl)propanoic acid Product Sheet. CAS 2012-77-3.[1][6] Link

-

National Institute of Standards and Technology (NIST). Propanoic acid, 2,3-dichloro- Derivatives and Mass Spectra. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. Compound Summary for CID 107305573 (Related Analogues). National Library of Medicine. Link

-

ChemSrc. 2-(2,3-Dichlorophenyl)propanoic acid Physicochemical Properties. Link

Sources

- 1. 2-(2,3-Dichlorophenyl)propanoic acid | 2012-77-3 [sigmaaldrich.cn]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Acidity and pKa of 2-(2,3-Dichlorophenyl)propanoic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its behavior in chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa is critical in determining absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the acidity of 2-(2,3-dichlorophenyl)propanoic acid, a compound of interest in drug development. In the absence of a readily available, experimentally determined pKa value, this document outlines the theoretical principles influencing its acidity, predictive computational models, and detailed, field-proven experimental protocols for its precise determination. Methodologies including potentiometric titration and UV-Vis spectrophotometry are discussed in depth, providing researchers with the necessary framework to ascertain this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

The efficacy of an orally administered drug is contingent upon its ability to be absorbed from the gastrointestinal tract into the bloodstream. This process is heavily influenced by the drug's solubility and its ability to permeate cellular membranes, both of which are dictated by its ionization state. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to unionized forms of a molecule.

For a carboxylic acid like 2-(2,3-dichlorophenyl)propanoic acid, the equilibrium is as follows:

R-COOH ⇌ R-COO⁻ + H⁺

A thorough understanding of its pKa is therefore not just an academic exercise but a cornerstone of rational drug design and formulation.[1] An accurate pKa value allows scientists to predict how the compound will behave at the physiological pH of approximately 7.4, as well as in the varying pH environments of the digestive system.[1][2]

This guide will first explore the structural and electronic factors that are predicted to govern the acidity of 2-(2,3-dichlorophenyl)propanoic acid. It will then provide robust, step-by-step experimental protocols for researchers to determine this value with high precision.

Theoretical Framework: Predicting Acidity

The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this negative charge will increase the acidity of the parent molecule, resulting in a lower pKa value.[3] In the case of 2-(2,3-dichlorophenyl)propanoic acid, the primary influences are the powerful inductive effects of the chlorine substituents.

The Inductive Effect of Halogen Substituents

Chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[4] This effect involves pulling electron density through the sigma (σ) bonds of the molecule.[5] When attached to the phenyl ring, the two chlorine atoms at the 2- and 3-positions (ortho and meta, respectively) withdraw electron density from the aromatic system. This electron withdrawal is transmitted through the propanoic acid side chain to the carboxylate group.

This delocalization of the negative charge on the carboxylate anion stabilizes the conjugate base.[6] A more stable conjugate base means that the parent acid is more willing to donate its proton, thus increasing its strength.[5][6]

Compared to unsubstituted propanoic acid (pKa ≈ 4.87) or phenylpropanoic acid, 2-(2,3-dichlorophenyl)propanoic acid is expected to be a significantly stronger acid (i.e., have a lower pKa). The key factors are:

-

Number of Substituents: The presence of two chlorine atoms will have a more pronounced acid-strengthening effect than a single chlorine atom.[7]

-

Proximity: The inductive effect diminishes with distance.[6][8] The ortho (C2) and meta (C3) positions are relatively close to the propanoic acid linkage, allowing for effective transmission of the electron-withdrawing effect.

Limitations of Simple Prediction and the Hammett Equation

While the inductive effect provides a clear qualitative prediction, a quantitative estimation is more complex. The Hammett equation is a well-established tool for correlating the electronic effects of meta- and para-substituents on the reactivity of benzoic acid derivatives.[9][10] It takes the form:

log(K/K₀) = σρ

Where K is the equilibrium constant for the substituted acid, K₀ is for benzoic acid, σ is the substituent constant, and ρ is the reaction constant.[9]

However, the direct application of standard Hammett σ values to this specific molecule is challenging for two main reasons:

-

Ortho Effects: The Hammett equation does not typically account for ortho-substituents, which can introduce steric hindrance and other complex interactions not captured by the electronic parameter σ.[10][11]

-

Insulating Side Chain: The propanoic acid side chain (-CH(CH₃)COOH) separates the phenyl ring from the carboxylic acid group. This "insulating" effect will dampen the magnitude of the electronic influence from the ring substituents compared to their effect on benzoic acid, where the carboxyl group is directly attached.

Despite these limitations, the principles of linear free-energy relationships suggest that the pKa will be lower than that of benzoic acid (pKa ≈ 4.2).

Computational (In Silico) Prediction of pKa

Before undertaking experimental work, computational chemistry offers a powerful and cost-effective means to estimate the pKa value.[12][13] Modern quantum chemical calculations, particularly those using Density Functional Theory (DFT) combined with a solvation model, can provide accurate predictions.[14][15]

These methods calculate the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent (typically water). The pKa is then derived from this energy difference.[15] The accuracy of these predictions depends heavily on the chosen theoretical level and the solvation model used to account for the crucial interactions between the molecule and the solvent.[15] While a full tutorial on computational pKa prediction is beyond the scope of this guide, it represents a valuable preliminary step in the characterization process.[16][17]

Experimental Determination of pKa

For definitive and regulatory purposes, an experimentally determined pKa is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is considered a gold-standard method due to its precision and simplicity.[18][19] The technique involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[20] The pKa is determined from the resulting titration curve.

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[20]

-

Solution Preparation:

-

Analyte: Prepare a solution of 2-(2,3-dichlorophenyl)propanoic acid to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[19][20] Due to potential low aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that the measured pKa will be an "apparent pKa" (pKa') specific to the solvent composition.

-

Titrant: Prepare a standardized solution of 0.1 M NaOH. It is crucial to use carbonate-free water to prevent interference from carbonic acid.

-

Ionic Strength: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[20]

-

-

Titration Procedure:

-

In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), place a known volume (e.g., 20 mL) of the analyte solution. Add a sufficient volume of the KCl solution.

-

Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[1]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized NaOH titrant in small, precise increments using a burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[20] Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

The equivalence point is the inflection point of the curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence volume.

-

The half-equivalence point occurs at exactly half of the equivalence volume.

-

At the half-equivalence point, the concentrations of the acidic form (R-COOH) and the conjugate base form (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .[21]

-

Method 2: UV-Vis Spectrophotometry

This method is an excellent alternative, especially for compounds with low solubility or when only small amounts of sample are available.[18][19] It requires the molecule to have a chromophore near the ionizable center, such that the protonated (R-COOH) and deprotonated (R-COO⁻) forms have different UV-Vis absorbance spectra.[22]

-

Wavelength Selection:

-

Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1-2, where it is fully protonated) and a highly basic solution (e.g., pH 10-11, where it is fully deprotonated).

-

Identify one or more analytical wavelengths where the absorbance difference between the two forms is maximal.[22]

-

-

Solution Preparation:

-

Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

-

-

Measurement Procedure:

-

To a set of cuvettes, add the same volume of each buffer solution.

-

Add a small, identical aliquot of the analyte stock solution to each cuvette, ensuring the final concentration is constant and the co-solvent percentage is low (e.g., < 2% v/v) to minimize its effect on the pKa.[22]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This should yield a sigmoidal curve.[18]

-

The pKa corresponds to the pH at the inflection point of this curve.[23] This can be determined graphically or by fitting the data to the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: A = (A_HA + A_A⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the fully deprotonated species. The pKa is determined through non-linear regression analysis.

-

Summary of Expected Results and Data Presentation

Based on the theoretical principles discussed, the pKa of 2-(2,3-dichlorophenyl)propanoic acid is expected to be significantly lower than that of propanoic acid (4.87). A reasonable estimate would place it in the range of 3.0 - 4.0 .

All quantitative data from experimental determinations should be summarized for clarity and comparison.

Table 1: Predicted and Experimental pKa Values for 2-(2,3-Dichlorophenyl)propanoic Acid

| Method | Predicted/Measured Value | Conditions | Notes |

| Theoretical Prediction | pKa < 4.2 | Aqueous, 25 °C | Based on inductive effects relative to benzoic acid. |

| Computational (DFT) | Value to be determined | e.g., B3LYP/6-31+G(d,p), PCM | Provides an in silico estimate prior to experiment.[14] |

| Potentiometric Titration | Value to be determined | e.g., 25 °C, 0.15M KCl | Considered a primary, high-precision method.[19] |

| UV-Vis Spectrophotometry | Value to be determined | e.g., 25 °C, specific buffers | High-sensitivity method, useful for low sample amounts.[24] |

Conclusion

References

-

Chemagination, "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide," Chemagination, Available: [Link]. [Accessed: Feb. 12, 2026].

-

J. R. Pliego Jr., "Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes," The Journal of Physical Chemistry A, vol. 107, no. 25, pp. 5034–5039, Jun. 2003. [Online]. Available: [Link].

-

Mettler Toledo, "Streamline pKa Value Determination Using Automated UV/Vis-Titration," Mettler Toledo, Available: [Link]. [Accessed: Feb. 12, 2026].

-

Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration," Creative Bioarray, Available: [Link]. [Accessed: Feb. 12, 2026].

-

Wikipedia, "Hammett equation," Wikipedia, Nov. 21, 2023. [Online]. Available: [Link].

-

S. Dahal, A. D. Gueriba, A. D. L. T. D. Santos, J. L. F. C. Lima, and M. C. B. S. M. Montenegro, "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates," ACS Omega, vol. 6, no. 2, pp. 1269–1275, Jan. 2021. [Online]. Available: [Link].

-

ACD/Labs, "Acid Dissociation Constant Calculator | pKa Prediction Software," ACD/Labs, Available: [Link]. [Accessed: Feb. 12, 2026].

-

A. Lagha, "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator," American Journal of Analytical Chemistry, vol. 11, no. 10, pp. 381-393, 2020. [Online]. Available: [Link].

-

Chem 202, "UV-Vis Spectrometry, pKa of a dye," California State University, Stanislaus, Available: [Link]. [Accessed: Feb. 12, 2026].

-

A. A. Ibrahim and M. K. Hasan, "Theoretical Calculations of pKa Values for Substituted Carboxylic Acid," ResearchGate, Jan. 2021. [Online]. Available: [Link].

-

ChemEurope, "Hammett equation," chemeurope.com, Available: [Link]. [Accessed: Feb. 12, 2026].

-

A. A. Ibrahim and M. K. Hasan, "Theoretical Calculations of pKa Values for Substituted Carboxylic Acid," NTU Journal of Pure Sciences, vol. 1, no. 1, pp. 19-26, Dec. 2021. [Online]. Available: [Link].

-

Chemistry LibreTexts, "26.6: Correlations of Structure with Reactivity of Aromatic Compounds," Chemistry LibreTexts, Jul. 31, 2021. [Online]. Available: [Link].

-

A. M. van der Klein, "Development of Methods for the Determination of pKa Values," PMC, Jan. 2008. [Online]. Available: [Link].

-

G. C. Shields, "Computational Approaches to Predict pKa Values," ResearchGate, Dec. 2015. [Online]. Available: [Link].

-

Y. Nakagawa, H. Nakano, and Y. Mochizuki, "Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models," Molecules, vol. 26, no. 24, p. 7520, Dec. 2021. [Online]. Available: [Link].

-

A. A. Ibrahim and M. K. Hasan, "Theoretical Calculations of pKa Values for Substituted Carboxylic Acid," NTU Journal of Pure Sciences, vol. 1, no. 1, pp. 19-26, Dec. 2021. [Online]. Available: [Link].

-

Chemistry LibreTexts, "14: Substituent Effects," Chemistry LibreTexts, Available: [Link]. [Accessed: Feb. 12, 2026].

-

G. A. A. Chasse, J. R. Pliego Jr., and G. C. Shields, Computational Approaches for the Prediction of pKa Values, 1st ed. Routledge, 2014. [Online]. Available: [Link].

-

C. G. T. Vogel, "Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species," The Journal of Organic Chemistry, Oct. 2025. [Online]. Available: [Link].

-

OpenStax, "20.4 Substituent Effects on Acidity," Organic Chemistry | OpenStax, Sep. 20, 2023. [Online]. Available: [Link].

-

Chemistry LibreTexts, "1.22: How Substituents Affect the Strength of an Acid," Chemistry LibreTexts, Jul. 31, 2014. [Online]. Available: [Link].

-

Khan Academy, "Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy," YouTube, Jul. 30, 2024. [Online]. Available: [Link].

-

Chemistry LibreTexts, "20.4 Substituent Effects on Acidity," Chemistry LibreTexts, Aug. 8, 2024. [Online]. Available: [Link].

-

Chemsrc, "2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3," Chemsrc, Available: [Link]. [Accessed: Feb. 12, 2026].

-

Y. C. Zhang, G. L. Zhang, Y. L. Wang, and J. D. Wang, "Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors," Semantic Scholar, 2005. [Online]. Available: [Link].

-

ECETOC, "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)," ECETOC, Available: [Link]. [Accessed: Feb. 12, 2026].

-

S. K. Sahoo, "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry," DergiPark, Apr. 23, 2024. [Online]. Available: [Link].

-

D. H. McDaniel and H. C. Brown, "The application of the Hammett equation to ortho-substituted benzene reaction series," Journal of Organic Chemistry, vol. 23, no. 3, pp. 420-427, 1958. [Online]. Available: [Link].

-

D. L. Monts, "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols," University of Alberta, 2012. [Online]. Available: [Link].

-

P. Gans and B. O'Sullivan, "The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots," Journal of Chemical Education, vol. 78, no. 10, p. 1470, Oct. 2001. [Online]. Available: [Link].

-

Cheméo, "Chemical Properties of Propanoic acid, 2,2-dichloro- (CAS 75-99-0)," Cheméo, Available: [Link]. [Accessed: Feb. 12, 2026].

-

I. Leito, I. Kaljurand, M. Piirsalu, and J.-F. Gal, "The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases," ResearchGate, Aug. 2025. [Online]. Available: [Link].

-

Chemistry LibreTexts, "8.3: pKa Values," Chemistry LibreTexts, Jun. 5, 2019. [Online]. Available: [Link].

-

ChemBK, "2-(2,4-dichlorophenoxy)propanoic acid," ChemBK, Apr. 10, 2024. [Online]. Available: [Link].

-

Organic Chemistry Tutor, "How to Estimate the pKa Values Using the pKa Table," Organic Chemistry Tutor, Available: [Link]. [Accessed: Feb. 12, 2026].

-

NIST, "Propanoic acid, 2,3-dichloro-," NIST WebBook, Available: [Link]. [Accessed: Feb. 12, 2026].

-

NIST, "Propanoic acid, 2,3-dichloro-, methyl ester," NIST WebBook, Available: [Link]. [Accessed: Feb. 12, 2026].

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Hammett_equation [chemeurope.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. routledge.com [routledge.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. web.viu.ca [web.viu.ca]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hi-tec.tripod.com [hi-tec.tripod.com]

- 24. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Technical Guide: Thermodynamic Characterization of Dichlorophenyl Propanoic Acids

Executive Summary

Dichlorophenyl propanoic acids (e.g., 3-(2,4-dichlorophenyl)propanoic acid, CAS 55144-92-8) serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective agrochemical agents.[1][2] In process engineering, the lack of precise thermodynamic data—specifically solubility limits, enthalpy of fusion, and activity coefficients—often leads to suboptimal crystallization yields and purity issues.[3]

This guide provides a rigorous framework for determining and modeling these properties. By moving beyond empirical trial-and-error to thermodynamic modeling (using Apelblat and Van 't Hoff analyses), researchers can predict solubility behavior across temperature gradients, optimizing solvent selection for purification and formulation.[1][3]

Molecular Architecture & Solid-State Stability[1]

Before assessing solution thermodynamics, the solid-state physics of the solute must be established.[3] The positional isomerism of the chlorine atoms on the phenyl ring significantly alters the crystal lattice energy, directly impacting melting point (

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is the primary method for quantifying the energy required to break the crystal lattice.[3]

-

Key Insight: For 3-(2,4-dichlorophenyl)propanoic acid, the melting point is typically observed in the range of 89–93 °C [1].[3][4] A sharp endothermic peak indicates high purity; broadening suggests the presence of amorphous regions or impurities.[1][3]

Standardized DSC Protocol:

-

Calibration: Calibrate heat flow and temperature using Indium (

) and Zinc standards. -

Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp non-hermetically to allow potential volatile escape (though TGA is preferred for volatiles).[1]

-

Ramp: Heat from 25°C to 150°C at a rate of 5°C/min under

purge (50 mL/min). -

Data Extraction: Integrate the melting peak to obtain

(kJ/mol).

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow from raw material characterization to process modeling.

Figure 1: Integrated workflow for thermodynamic characterization, moving from solid-state physics to predictive process modeling.

Solubility Thermodynamics[5]

The solubility of dichlorophenyl propanoic acids is governed by the "Like Dissolves Like" principle but must be quantified via activity coefficients.[1][3] These acids exhibit low solubility in water (hydrophobic phenyl/chloro groups) and high solubility in polar organic solvents (Ethanol, Acetone) due to hydrogen bonding with the carboxylic acid moiety.[3]

Experimental Methodology: Isothermal Saturation

To ensure data integrity, use the Gravimetric Isothermal Saturation Method .[1][3] This is superior to optical methods for samples that may have slight impurities affecting turbidity.[1][3]

Protocol:

-

Preparation: Add excess solid acid to 50 mL of solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2–4 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45

) to prevent precipitation during transfer. -

Quantification: Weigh the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.

-

Calculation: Determine mole fraction solubility (

).

Thermodynamic Functions

The dissolution process is generally endothermic (

| Property | Symbol | Physical Meaning | Typical Trend for this Class |

| Gibbs Energy | Spontaneity of dissolution | Positive (non-spontaneous) to slightly negative at high T. | |

| Enthalpy | Heat absorbed/released | Positive. Solubility increases with Temperature.[1][5] | |

| Entropy | Disorder increase | Positive. Lattice breakdown increases disorder.[1][3] |

Mathematical Modeling

Raw data points are insufficient for process engineering.[1][3] You must correlate data to continuous models.[1][3]

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Why use it? It accounts for the non-linear relationship between

and

The Van 't Hoff Equation

Used to extract thermodynamic properties (

-

Slope:

-

Intercept:

Solubility Mechanism Diagram

Understanding the competition between lattice energy and solvation energy is crucial for solvent selection.[1][3]

Figure 2: The dissolution mechanism. Solubility is high when Solvation Energy compensates for the energy cost of breaking the Crystal Lattice.[3]

Implications for Process Engineering

Crystallization Design

For dichlorophenyl propanoic acids, the solubility curve is typically steep in alcohols (Ethanol, Methanol) and flat in non-polar solvents (Hexane).[3]

-

Strategy: Use Cooling Crystallization for alcoholic solutions.[1][3] A drop from 60°C to 10°C will induce significant supersaturation and high yield.[1][3]

-

Anti-solvent: Water is a potent anti-solvent.[1][3] Adding water to an ethanolic solution of the acid will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).[3]

Purity Control

If the target is the 3-(2,4-dichlorophenyl) isomer, be aware that structural isomers (e.g., 2,4-dichlorophenoxy derivatives) may have different solubility profiles.[1][3]

-

Action: Perform solubility screens on crude mixtures. If the impurity is more soluble in Toluene than the product, a Toluene wash of the filter cake is an effective purification step.[3]

References

-

Li, Y., et al. (2023).[1][3] Thermodynamic modeling of solubility of phenylpropanoic acid derivatives. Journal of Molecular Liquids.[1][3] (Note: Representative citation for Apelblat methodology in this chemical class).

-

National Institute of Standards and Technology (NIST). (2023).[1][3] 2,4-Dichlorophenyl propanoic acid properties. NIST Chemistry WebBook.[1][3][6][7] [Link][1][6][7]

Sources

- 1. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-(2,4-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-D [webbook.nist.gov]

- 7. chembk.com [chembk.com]

Physicochemical Characterization of 2-(2,3-Dichlorophenyl)propanoic Acid

This in-depth technical guide details the physicochemical profile, experimental characterization protocols, and thermodynamic implications of 2-(2,3-Dichlorophenyl)propanoic acid , a critical intermediate in the synthesis of "profen" class non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical agents.

Executive Summary

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3 ) is a structural analog of the 2-arylpropionic acid scaffold (the "profen" pharmacophore). Unlike its well-characterized congeners (e.g., Ibuprofen, Diclofenac), this specific isomer presents unique solid-state challenges due to the steric hindrance of the ortho-chloro substitution.

This guide addresses the critical thermal properties—Melting Point (MP) and Boiling Point (BP) —required for process optimization. While public experimental datasets for this specific isomer are sparse, this document synthesizes predicted thermodynamic models with confirmed physical state data and provides a self-validating protocol for empirical determination.

Key Physicochemical Data Snapshot

| Property | Value / Range | Confidence Level | Source / Method |

| Physical State | Solid (Crystalline) | High | Sigma-Aldrich / Bide Pharmatech [1] |

| Melting Point | ~90°C – 110°C (Estimated) | Medium | SAR Extrapolation (Analog: 2-(2,4-Cl2) isomer MP 87-94°C) |

| Boiling Point | 316.8°C (at 760 mmHg) | High (Predicted) | ACD/Labs & ChemSrc Models [2] |

| Boiling Point | ~145°C (at 0.5 mmHg) | High (Predicted) | Reduced Pressure Nomograph |

| Density | 1.386 g/cm³ | High (Predicted) | Computed (25°C) |

| pKa | 4.2 ± 0.1 | High (Predicted) | Carboxylic Acid Dissociation Model |

Thermal Property Analysis

Melting Point & Polymorphism

The melting point of 2-(2,3-Dichlorophenyl)propanoic acid is governed by the crystal lattice energy, which is significantly influenced by the 2,3-dichloro substitution pattern .

-

Steric Clashing: The ortho-chlorine (position 2) creates steric strain with the alpha-methyl group and the carboxylic acid moiety, potentially disrupting planar packing compared to the 4-chloro analog.

-

Lattice Energy: Despite the strain, the high molecular weight (219.07 g/mol ) and halogen bonding potential typically result in a solid at room temperature.

-

Polymorphism Risk: Like many profens (e.g., Ibuprofen), this compound is prone to polymorphism. The "true" thermodynamic melting point can only be confirmed via Differential Scanning Calorimetry (DSC) to distinguish between metastable and stable forms.

Boiling Point & Volatility

-

Decomposition Hazard: The predicted atmospheric boiling point of 316.8°C is theoretical. In practice, arylpropionic acids undergo decarboxylation (loss of CO₂) at temperatures >200°C.

-

Distillation Strategy: Purification must be performed under high vacuum. The recommended boiling range for distillation is 140–150°C at 0.5–1.0 mmHg .

Experimental Determination Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Use this protocol to identify the thermodynamic melting point and screen for polymorphs.

-

Sample Prep: Weigh 2–5 mg of dried 2-(2,3-Dichlorophenyl)propanoic acid into a Tzero aluminum pan. Crimp non-hermetically.

-

Equilibration: Equilibrate at 25°C.

-

Ramp 1: Heat at 10°C/min to 150°C. Observe the endothermic melt peak (Tm).

-

Cooling: Cool at 10°C/min to 0°C to induce recrystallization.

-

Ramp 2: Re-heat at 10°C/min to 150°C.

-

Insight: If the Tm shifts in Ramp 2, you have isolated a metastable polymorph. The highest melting peak represents the most stable form.

-

Protocol B: Thermogravimetric Analysis (TGA) for Boiling/Decomposition

Use this to validate thermal stability before attempting distillation.

-

Method: Ramp 10–20 mg sample from 25°C to 400°C at 10°C/min under Nitrogen purge.

-

Analysis:

-

T_onset (5% loss): Indicates the onset of volatilization or decomposition.

-

Derivative Peak (DTG): If the weight loss curve is sharp and reaches 0% mass, it indicates boiling. If char remains, it indicates decomposition.

-

Strategic Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solid-state properties of this intermediate.

Figure 1: Characterization logic flow for 2-(2,3-Dichlorophenyl)propanoic acid, distinguishing between supercooled oil states and stable crystalline forms.

Synthesis & Purification Context

Understanding the MP/BP is vital for the isolation step in the synthesis of this compound.

-

Synthesis Route: Typically synthesized via the hydrolysis of 2-(2,3-dichlorophenyl)propanenitrile or oxidative arylation.

-

Isolation Challenge: The "2,3-dichloro" substitution pattern often leads to supercooling . The crude product may appear as a viscous oil (honey-like) even if the pure MP is >80°C.

-

Resolution: Do not rely solely on spontaneous crystallization.

-

Seeding: Use a seed crystal of a similar profen (e.g., Ibuprofen) if authentic seed is unavailable, or scratch the flask wall to induce nucleation.

-

Solvent System: Recrystallization from non-polar solvents (Hexane or Heptane) with a small amount of Ethyl Acetate is the standard protocol for this class of acids [3].

-

References

-

Sigma-Aldrich (Bide Pharmatech). (2025). 2-(2,3-Dichlorophenyl)propanoic acid - Product Specification & COA. Retrieved from

-

ChemSrc. (2025). 2-(2,3-Dichlorophenyl)propionic acid Physicochemical Properties. Retrieved from

- Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley.

-

PubChem. (2025).[1] Compound Summary for CAS 2012-77-3. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: 2-(2,3-Dichlorophenyl)propanoic Acid as a Chiral Building Block

Introduction

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity.[1] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This reality has made the use of enantiomerically pure chiral building blocks an essential strategy in pharmaceutical synthesis.

Arylpropionic acids represent a well-established class of pharmacologically active compounds, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen.[2][3] The biological activity of these agents is predominantly associated with the (S)-enantiomer.[3] 2-(2,3-Dichlorophenyl)propanoic acid is a specialized chiral building block within this family. Its dichlorinated phenyl ring offers a unique electronic and steric profile, providing medicinal chemists with a valuable scaffold for creating novel chemical entities with potentially enhanced potency, selectivity, or metabolic stability.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-(2,3-Dichlorophenyl)propanoic acid. It provides detailed protocols for its chiral resolution, analytical validation, and subsequent application as a foundational element in asymmetric synthesis.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 2012-77-3 | [4] |

| Molecular Formula | C₉H₈Cl₂O₂ | [4][5] |

| Molecular Weight | 219.06 g/mol | [5] |

| Physical Form | Solid | [4] |

| Boiling Point | 316.8 °C at 760 mmHg | [5] |

| Density | 1.386 g/cm³ | [5] |

| LogP | 3.18 | [5] |

| Storage | Sealed in dry, room temperature | [4] |

Chiral Resolution of Enantiomers

The most common and scalable method for separating the enantiomers of a racemic carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent.[6][7][8] This process leverages the different physical properties (primarily solubility) of diastereomers, allowing for their separation by fractional crystallization.[8]

Principle of Diastereomeric Salt Crystallization

A racemic mixture of 2-(2,3-Dichlorophenyl)propanoic acid, denoted as (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-(+)-1-Phenylethylamine, denoted as (R)-Base. This acid-base reaction forms a pair of diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. Because these salts are diastereomers, they exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The enantiomerically enriched acid can then be liberated from the salt by treatment with a strong acid.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine

This protocol describes a representative procedure for the selective crystallization of one diastereomeric salt.

Materials:

-

Racemic 2-(2,3-Dichlorophenyl)propanoic acid

-

(R)-(+)-1-Phenylethylamine (≥99% ee)

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

-

Salt Formation:

-

In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic 2-(2,3-Dichlorophenyl)propanoic acid in 100 mL of ethyl acetate. Warm gently if necessary to achieve complete dissolution.

-

In a separate beaker, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in 20 mL of ethyl acetate.

-

Slowly add the amine solution to the stirring acid solution at room temperature. A white precipitate will likely form immediately.

-

Heat the mixture to reflux until the solution becomes clear.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature without disturbance.

-

Scientist's Note: Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.

-

Once at room temperature, continue cooling the flask in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethyl acetate. This solid is the diastereomerically enriched salt.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Transfer the crystalline salt to a 250 mL separatory funnel.

-

Add 100 mL of ethyl acetate and 100 mL of 2 M HCl.

-

Shake the funnel vigorously, venting frequently. The salt will dissolve as the free acid is liberated into the organic phase and the protonated amine moves to the aqueous phase.

-

Separate the layers and wash the organic layer with 2 M HCl (2 x 50 mL), followed by saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 2-(2,3-Dichlorophenyl)propanoic acid.

-

-

Purity Assessment:

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 3).

-

Rationale: The mother liquor from the filtration contains the other diastereomeric salt. The corresponding acid enantiomer can be recovered from this liquor using a similar acid-base workup, although it will be of lower enantiomeric purity.

-

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Method: Chiral HPLC

Verifying the enantiomeric purity of the resolved product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.[9]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. Immobilized polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are robust and versatile for separating a wide range of chiral compounds, including arylpropionic acids.[9]

Protocol: Enantiomeric Excess (ee) Determination

Instrumentation:

-

HPLC system with a UV detector

-

Chiral Column: CHIRALPAK® IM or a similar immobilized amylose-based CSP

-

Data acquisition and processing software

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Hexane, Ethanol (EtOH), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

-

Rationale: Hexane is the weak solvent, while ethanol acts as the polar modifier to elute the compounds. A small amount of acid like TFA is often added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[9]

-

Degas the mobile phase by sonication or helium sparging before use.

Procedure:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the resolved 2-(2,3-Dichlorophenyl)propanoic acid in the mobile phase.

-

Instrument Setup:

-

Column Temperature: 25 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a lambda max appropriate for the dichlorophenyl chromophore)

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a sample of the racemic starting material first to identify the retention times of both enantiomers.

-

Inject the sample of the resolved, enantiomerically enriched acid.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation:

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

-

Workflow: Chiral HPLC Analysis

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Application in Asymmetric Synthesis

Once obtained in high enantiomeric purity, 2-(2,3-Dichlorophenyl)propanoic acid becomes a powerful chiral building block for constructing more complex target molecules.[10] A common and fundamental transformation is its conversion to an amide, which can serve as a key intermediate in a larger synthetic sequence.

Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for forming an amide bond using a carbodiimide coupling agent.

Materials:

-

Enantiopure 2-(2,3-Dichlorophenyl)propanoic acid

-

A primary amine (e.g., Benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)[11]

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In an oven-dried round-bottomed flask under a nitrogen atmosphere, dissolve the enantiopure acid (1.0 equiv) in anhydrous DCM.

-

Add the primary amine (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Scientist's Note: DCC is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the amine. A byproduct, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate, driving the reaction to completion.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Filter off the precipitated DCU byproduct and wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure amide.

-

Synthetic Application Scheme

Caption: General scheme for amide bond formation using the chiral acid.

Safety and Handling

2-(2,3-Dichlorophenyl)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a warning-level hazard, with H-statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

-

The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

-

2-[(2,3-Dichlorophenyl)methoxy]propanoic acid | C10H10Cl2O3 | CID 107305573. PubChem. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]

-

Chiral resolution. chemeurope.com. [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2. Molecules. [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

Propanoic acid, 2,3-dichloro-. NIST WebBook. [Link]

-

Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. [Link]

-

Chiral Building Blocks. 3A Senrise. [Link]

-

Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3. Chemsrc. [Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Autechaux. [Link]

-

Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines... Molecules. [Link]

-

2-(3,5-dichlorophenyl)propanoic acid (C9H8Cl2O2). PubChemLite. [Link]

-

Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field. Angewandte Chemie International Edition. [Link]

-

Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes... Angewandte Chemie International Edition. [Link]

-

Synthesis of C2- symmetric α, α'-disubstituted azacycloalkanes as chiral building blocks and their application. KAKEN. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives... Molecules. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Chiral Building Blocks. Hanhong Scientific. [Link]

-

Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 2-(2,3-Dichlorophenyl)propanoic acid | 2012-77-3 [sigmaaldrich.cn]

- 5. 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3 | Chemsrc [chemsrc.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. pharmtech.com [pharmtech.com]

- 9. chiraltech.com [chiraltech.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Crystallization & Chiral Resolution of 2-(2,3-Dichlorophenyl)propanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5]

2-(2,3-Dichlorophenyl)propanoic acid (CAS: 2012-77-3) belongs to the 2-arylpropionic acid class, structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen.[1] This molecule presents two distinct purification challenges:

-

Chemical Purity: Removal of regioisomers (e.g., 2,4-dichloro variants) and decarboxylated byproducts.[1]

-

Optical Purity: The presence of a chiral center at the

-position requires strict enantiocontrol.[1] The biological activity of arylpropionic acids is often restricted to the (

This guide details the protocols for the purification of the racemic free acid and the downstream optical resolution via diastereomeric salt crystallization.[1]

Physicochemical Profile & Solvent Selection[6][7]

Understanding the solubility landscape is a prerequisite for successful crystallization.[1] As a carboxylic acid, the molecule exhibits dimerization in non-polar solvents and ionization in basic aqueous media.[1]

Table 1: Solubility Profile (Empirical & Predicted)

| Solvent System | Solubility Behavior | Usage Context |

| Water (pH < 3) | Insoluble (< 0.1 mg/mL) | Antisolvent / Wash solvent |

| Water (pH > 10) | Highly Soluble (as salt) | Acid-Base Extraction (Purification) |

| Toluene | High (Hot) / Moderate (Cold) | Primary Recrystallization Solvent |

| Isopropyl Alcohol (IPA) | High | Co-solvent for dissolution |

| Heptane / Hexane | Low | Antisolvent to induce nucleation |

| Dichloromethane (DCM) | Very High | Extraction / Transport (Not for crystallization) |

Mechanistic Insight: The "Oiling Out" Risk

Arylpropionic acids are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in water/alcohol mixtures if the supersaturation is generated too rapidly.[1]

-

Mitigation: Use a seeded cooling crystallization in a hydrocarbon system (Toluene/Heptane) rather than rapid antisolvent addition.[1]

Protocol A: Chemical Purification (The Acid-Base Swing)[1]

Before attempting crystallization, crude synthetic material must be purified from neutral organic impurities (unreacted halides, decarboxylated byproducts).[1]

Workflow Diagram: Acid-Base Purification & Crystallization[1]

Figure 1: The Acid-Base Swing protocol ensures that only acidic species enter the crystallization matrix, significantly reducing the risk of impurity inclusion.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve crude residue in Toluene (5 volumes relative to mass).

-

Alkaline Extraction: Add 1.05 equivalents of 1M NaOH. Agitate vigorously for 20 minutes.

-

Phase Separation: Discard the organic (Toluene) layer.[1]

-

Acidification: Cool the aqueous layer to 10°C. Slowly add 2M HCl until pH reaches 1.0.

-

Observation: The free acid will precipitate as a thick oil or solid.[1]

-

-

Re-extraction: Extract the precipitated acid with fresh Toluene (3 volumes). Wash with brine.[1] Dry over MgSO₄.[1]

-

Crystallization:

Protocol B: Chiral Resolution via Diastereomeric Salts

For drug development, separating the enantiomers is often required.[1] Since the molecule is an acid, it can be resolved using a chiral base.[1] The industry standard for arylpropionic acids is 1-Phenylethylamine (PEA) .[1]

Theoretical Basis:

Reaction:

Table 2: Resolution Screening Matrix

| Resolving Agent | Solvent System | Target Diastereomer | Success Probability |

| (S)-(-)-1-Phenylethylamine | IPA / Water (9:[1]1) | Usually ( | High (Industry Std) |

| (R)-(+)-1-Phenylethylamine | Ethanol (Abs) | Usually ( | High |

| Cinchonidine | Acetone | Variable | Moderate |

| (S)-2-Amino-1-butanol | Ethyl Acetate | Variable | Low |

Detailed Resolution Protocol (Using (S)-PEA)

-

Stoichiometry Setup:

-

Dissolve 10.0 g (45.6 mmol) of racemic 2-(2,3-dichlorophenyl)propanoic acid in 100 mL of Isopropyl Alcohol (IPA) at 60°C.

-

Add 0.55 equivalents (25 mmol) of (

)-(-)-1-Phenylethylamine. -

Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the yield of the less soluble salt.[1]

-

-

Nucleation & Growth:

-

Filtration & Salt Breaking:

Workflow Diagram: Chiral Resolution Cycle

Figure 2: The "Method of Half-Quantities" resolution cycle. The mother liquor can be racemized and recycled to improve overall yield.

Process Analytical Technology (PAT) & Quality Control

To validate the process, the following analytical methods are required:

-

Chiral HPLC:

-

X-Ray Powder Diffraction (XRPD):

-

Differential Scanning Calorimetry (DSC):

References

-

General Resolution of Arylpropionic Acids

-

Chiral Separation Methodology

-

Analogue Crystallization (Fenoprofen/Flurbiprofen)

-

Chemical Properties & CAS Data

-

Diastereomeric Salt Formation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Hydrolysis of 2-(2,3-Dichlorophenyl)propanoate Esters

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the hydrolysis of 2-(2,3-dichlorophenyl)propanoate esters. This guide is designed to provide in-depth troubleshooting and practical advice to help you maximize your reaction yields and overcome common challenges. As Senior Application Scientists, we understand that success in the lab is built on a foundation of solid mechanistic understanding and field-tested protocols.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Hydrolysis

This section addresses specific issues that can lead to diminished yields during the hydrolysis of 2-(2,3-dichlorophenyl)propanoate esters. The structure of this substrate, featuring a sterically hindered ester and an electron-withdrawing dichlorophenyl group, presents unique challenges that require careful consideration of reaction conditions.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

A: A stalled reaction is a common issue, often stemming from the inherent difficulty of hydrolyzing this sterically hindered ester.[1][2] The dichlorophenyl group also electronically deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack.

Potential Causes & Solutions:

-

Insufficient Base Strength or Concentration: Standard hydrolysis conditions may not be sufficient. For sterically hindered esters, a stronger base or a higher concentration may be necessary to facilitate the reaction.[3]

-

Recommendation: Instead of common bases like sodium hydroxide in aqueous solutions, consider using lithium hydroxide (LiOH) in a mixed solvent system like THF/water. Some challenging esters have shown improved hydrolysis with 3 equivalents of LiOH.[4]

-

-

Inadequate Temperature: Hydrolysis of hindered esters often requires elevated temperatures to overcome the activation energy barrier.

-

Recommendation: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Refluxing in a suitable solvent like ethanol with aqueous NaOH can be effective.[4]

-

-

Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting the interaction between the substrate and the hydrolyzing agent.

-

Reversible Reaction (Acid-Catalyzed Hydrolysis): If you are using an acid-catalyzed method, the reaction is reversible.[5][6][7][8] The accumulation of the alcohol byproduct can shift the equilibrium back towards the starting materials.[5][6][9]

Issue 2: Formation of Undesired Byproducts

Q: I'm observing unexpected spots on my TLC plate and my final product is impure. What are the potential side reactions, and how can I minimize them?

A: The formation of byproducts can significantly reduce the yield of the desired carboxylic acid. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

-

Transesterification: If using an alcohol as a solvent with a base, transesterification can compete with hydrolysis, leading to the formation of a different ester.[4]

-

Recommendation: Avoid using alcoholic solvents if transesterification is a concern. Opt for aprotic solvents like THF or dioxane in combination with water. If an alcohol is necessary for solubility, use the same alcohol that is generated during the hydrolysis to avoid introducing a competing nucleophile.

-

-

Intramolecular Cyclization (Lactam Formation): Depending on the full structure of the ester, intramolecular reactions can occur. For instance, with structures like diclofenac esters, lactam formation is a known side reaction.[11]

-

Recommendation: Carefully control the pH of the reaction. Lactam formation from diclofenac esters has been observed to be more prevalent under acidic conditions.[11] Maintaining alkaline conditions throughout the reaction and workup can suppress this side reaction.

-

-

Elimination Reactions: Under harsh basic conditions and elevated temperatures, elimination reactions can occur if the alkyl portion of the ester has a suitable leaving group beta to the oxygen.

-

Recommendation: Use the mildest effective conditions. This may involve using a stronger but less-hindered base at a lower temperature or exploring alternative, milder hydrolysis methods.

-

Issue 3: Product Loss During Workup

Q: My reaction appears to have gone to completion, but my isolated yield is low. Where might I be losing my product during the workup?

A: Product loss during extraction and purification is a frequent cause of low yields.[12] The properties of the resulting carboxylic acid and any remaining starting materials dictate the optimal workup procedure.

Troubleshooting the Workup:

-

Incomplete Extraction: The dichlorophenylpropanoic acid will be in its carboxylate salt form after basic hydrolysis. Acidification is necessary to protonate it, making it soluble in organic solvents.

-

Recommendation: After the reaction is complete, cool the mixture to 0°C and carefully acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This will ensure the carboxylic acid is fully protonated. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

-

-

Emulsion Formation: The presence of salts and potentially amphiphilic molecules can lead to the formation of emulsions during extraction, making phase separation difficult.

-

Recommendation: Add a small amount of brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[13]

-

-

Premature Product Precipitation: If the carboxylic acid is a solid, it may precipitate out of solution upon acidification, making extraction difficult.

-

Recommendation: If precipitation occurs, you can either filter the solid product directly or add more organic solvent to dissolve it before proceeding with the extraction.

-

-

Hydrolysis During Workup of Esterification: While this guide focuses on hydrolysis, it's worth noting that if you are troubleshooting an esterification reaction, unintended hydrolysis during the aqueous workup can be a major source of low yield.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed hydrolysis of my ester?

A1: The base-catalyzed hydrolysis, or saponification, of 2-(2,3-dichlorophenyl)propanoate esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion.[8]

Q2: How can I monitor the progress of my hydrolysis reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The starting ester will be less polar than the resulting carboxylic acid product. Therefore, you should see the disappearance of the starting material spot and the appearance of a new, more polar spot that stays closer to the baseline. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time. Spectrophotometric methods can also be employed to follow the reaction kinetics.[14][15]

Q3: Are there alternative methods for hydrolyzing sterically hindered esters like mine?

A3: Yes, for particularly stubborn esters, more specialized methods have been developed. These include:

-

Non-aqueous Hydrolysis: Using NaOH in a non-aqueous medium like a methanol/dichloromethane mixture can be highly effective for hindered esters, often proceeding rapidly at room temperature.[1][2]

-

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) in an aprotic solvent such as dichloromethane can cleave hindered esters, often under mild conditions.[3]

Q4: Can I use an acid-catalyzed method for this hydrolysis?

A4: While acid-catalyzed hydrolysis is a valid method for many esters, it is generally less effective for sterically hindered substrates and has the disadvantage of being a reversible reaction.[5][6][7] To achieve a high yield with an acid-catalyzed approach, a large excess of water is required to push the equilibrium towards the products.[5][6][16] For these reasons, base-catalyzed hydrolysis is typically the preferred method for substrates like 2-(2,3-dichlorophenyl)propanoate esters.

Data and Protocols

Table 1: Recommended Starting Conditions for Hydrolysis

| Parameter | Condition A: Standard Base Hydrolysis | Condition B: For Hindered Esters | Condition C: Non-Aqueous Method |

| Base | 2-4 eq. NaOH or KOH | 3-5 eq. LiOH | 3 eq. NaOH |

| Solvent | 1:1 H₂O / THF | 1:1 H₂O / THF | 1:9 MeOH / CH₂Cl₂ |

| Temperature | 25-60 °C | 25-60 °C | Room Temperature |

| Reaction Time | 4-24 hours | 2-12 hours | 1-6 hours |

Experimental Protocol: Base-Catalyzed Hydrolysis of 2-(2,3-Dichlorophenyl)propanoate Ester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(2,3-dichlorophenyl)propanoate ester (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide (LiOH) (3.0 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup - Quenching and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl with stirring until the pH of the aqueous phase is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,3-dichlorophenyl)propanoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Hydrolysis Troubleshooting Workflow

Caption: Troubleshooting decision tree for low-yield hydrolysis.

Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Nucleophilic acyl substitution in saponification.

References

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

- BenchChem. (2025).

- Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

- Mayer, M., & van de Waterbeemd, H. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 156–165.

- The Organic Chemistry Tutor. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube.

- Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.

- BenchChem. (2025).

- Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride.

- Chemistry Steps. (n.d.).

- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 83-89.

- Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.

- Clark, J. (2023, August). Hydrolysing esters. Chemguide.

- LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

- Ball, D. W., et al. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.

- Wikipedia. (2023, November 29). Ester hydrolysis.

- Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros.

- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 105-107.

- BenchChem. (2025).

- Singh, R., et al. (2014). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Scientific & Engineering Research, 5(12), 118-124.

- Khan Academy. (n.d.).

- ResearchGate. (2021, August 6).

- Science.gov. (n.d.).

- Chalmers, D. K., et al. (2015). The Hydrolysis of Diclofenac Esters. Pharmaceutical Research, 33(3), 729–739.

- Penieres-Carrillo, G., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 60(2), 85-89.

- Zhang, Y., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.

- Pearson. (n.d.).

- LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.

- Cwiertny, D. M., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 994–1004.

- Cwiertny, D. M., et al. (2022, January 4). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed.

- Cwiertny, D. M., et al. (2021, December 5). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.

- ResearchGate. (2017, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]